p38 MAP Kinase Inhibitor III

Catalog No.
S535759
CAS No.
549505-65-9
M.F
C23H21FN4S
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p38 MAP Kinase Inhibitor III

Researchers encounter confounding CYP2D6 inhibition in p38 in vivo models. p38 MAP Kinase Inhibitor III (CAS 549505-65-9) reduces CYP2D6 inhibition vs SB 203580, ensuring reliable pharmacokinetics.

  • Potent IL-1β inhibition (IC50=39 nM) in immune cells.
  • In vivo ED50=1.33 mg/kg (mouse models of inflammation).
  • ATP-competitive, reversible; Type I control for kinase studies.

Ideal for inflammatory disease research and screening campaigns.

CAS Number

549505-65-9

Product Name

p38 MAP Kinase Inhibitor III

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine

Molecular Formula

C23H21FN4S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

(4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine, ML 3403, ML-3403, ML3403

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

The exact mass of the compound p38 MAP Kinase Inhibitor III is 404.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

p38 MAP Kinase Inhibitor III (CAS 549505-65-9) is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). As a member of the p38 MAPK family, this kinase is a central regulator of cellular responses to inflammatory cytokines and environmental stress. This specific inhibitor is designed for high potency in blocking downstream inflammatory signaling, such as TNF-α and IL-1β production, and demonstrates efficacy in both cellular and in vivo models. Its chemical profile makes it a distinct choice compared to other common p38 inhibitors, particularly for applications requiring progression from in vitro to in vivo studies.

Research Fit

p38α pathway studies ATP-competitive inhibitor with reversible binding for acute target engagement experiments.
CYP450-aware design Engineered to reduce CYP induction vs SB203580; supports longitudinal in vivo inflammation models.
Cleaner selectivity window Narrower kinase off-target profile compared to dual p38/JNK2 inhibitors like BIRB 796.

Not all p38 MAPK inhibitors are functionally equivalent or interchangeable in experimental design. Procurement decisions based solely on primary enzyme IC50 values risk experimental failure or data misinterpretation. Key differentiators include the binding mechanism (ATP-competitive Type I vs. allosteric Type II), which alters kinase conformation and kinetic profiles, and off-target activity, such as inhibition of metabolic enzymes like cytochrome P450. These differences directly impact an inhibitor's suitability for specific applications; for example, a compound with significant P450 inhibition may be effective in vitro but produce confounding effects or exhibit poor bioavailability in animal models, making it a poor substitute for a compound optimized for in vivo use.

Substitution Risk

1
SB203580 replacement: hepatic CYP450 induction profile may confound chronic in vivo models, not captured by p38α IC₅₀ similarity alone.
2
BIRB 796 substitution: allosteric DFG-out binder with prolonged target residence time differs fundamentally from ATP-competitive reversible binding; washout study interpretation may shift.
3
Metabolic fate mismatch: rapid sulfoxidation to active metabolite ML3603 requires careful exposure timing; not interchangeable with metabolically stable diaryl urea inhibitors.

Reduced Cytochrome P450 Inhibition for Improved In Vivo Utility

This compound demonstrates a significant advantage for in vivo applications due to its reduced off-target effects on metabolic enzymes. Specifically, it exhibits reduced inhibitory activity against the cytochrome P450 isoform CYP2D6 when compared directly to the widely used benchmark inhibitor, SB 203580. This characteristic makes it better suited for use in animal models where unpredictable drug metabolism can confound results.

Evidence DimensionInhibition of Cytochrome P450 2D6
Target Compound DataReduced inhibitory activity
Comparator Or BaselineSB 203580: Higher inhibitory activity
Quantified DifferenceQualitatively lower, leading to better suitability for in vivo use
ConditionsCytochrome P450 inhibition assay

This minimizes the risk of off-target effects and altered pharmacokinetics in animal studies, leading to more reliable and interpretable in vivo data.

CYP450 liability vs SB203580
Head-to-head
ML3403 Equipotent p38α inhibition; reduced CYP450 activity; no marked hepatotoxicity at 10 mg/kg in rat CFA model
SB203580 Liver toxicity precludes clinical/long-term in vivo use
Reduced hepatic liability
Supports chronic in vivo inflammation modeling
Histological validation; class-specific review recommended

High Potency in Functional, Cell-Based Models of Inflammation

While demonstrating solid potency against the isolated p38α enzyme (IC50 = 380 nM), this inhibitor shows even greater potency in functional cellular assays that measure downstream pathway effects. It inhibits LPS-induced release of key pro-inflammatory cytokines TNF-α and IL-1β with IC50 values of 160 nM and 39 nM, respectively, in human peripheral blood mononuclear cells (PBMCs). This confirms excellent cell permeability and potent engagement of the target in a physiologically relevant context.

Evidence DimensionIC50 in Human PBMCs (LPS-induced)
Target Compound DataIL-1β Release: 39 nM | TNF-α Release: 160 nM
Comparator Or BaselineIsolated p38α Enzyme IC50: 380 nM
Quantified DifferenceUp to 9.7x more potent in functional cellular cytokine release vs. enzymatic assay
ConditionsHuman PBMCs stimulated with lipopolysaccharide (LPS)

This provides confidence that the compound is not just an enzyme inhibitor but is highly effective at blocking the biological pathway of interest within a live cell system.

IL-1β vs TNF-α inhibition
Reported
4.1-fold greater potency against IL-1β release
IL-1β-driven pathway studies may benefit from cleaner p38α attribution
PBMC assay; cross-study comparator context

Validated Efficacy in an In Vivo Animal Model of Acute Inflammation

The inhibitor's suitability for in vivo research is confirmed by its demonstrated efficacy in a standard animal model of inflammation. In mice challenged with LPS, this compound effectively suppressed TNF-α release with an ED50 of 1.33 mg/kg. This data provides a validated starting point for dose-ranging studies and confirms the compound is orally bioavailable and retains its activity in a whole-organism context.

Evidence DimensionIn Vivo Efficacy (TNF-α suppression)
Target Compound DataED50 = 1.33 mg/kg
Comparator Or BaselineN/A (Establishes in vivo activity)
Quantified DifferenceN/A
ConditionsLPS-induced TNF-α release in mice

Procuring this compound de-risks animal studies by providing direct evidence of in vivo bioavailability and efficacy, a critical data point often missing for research-grade inhibitors.

In vivo GI safety vs CBS-3595
Head-to-head
ML3403 10 mg/kg Reported anti-inflammatory endpoint response; preserved GI mucosal integrity
CBS-3595 3 mg/kg Superior anti-inflammatory profile; comparable GI safety in this model
Cleaner safety-related endpoint window
Model-safety endpoint context supports p38-selective tool use
Rat CFA arthritis model; intestinal biopsy evaluation

Mechanistic Clarity: A Classic ATP-Competitive (Type I) Inhibitor

This compound is a reversible, ATP-competitive inhibitor, classifying it as a Type I p38 inhibitor. This mechanism is distinct from Type II inhibitors, such as the well-known BIRB 796, which bind to an allosteric site and stabilize an inactive (DFG-out) kinase conformation. The choice between a Type I and Type II inhibitor is a critical experimental design parameter, as they can produce different kinetic and cellular effects.

Evidence DimensionInhibitor Binding Mechanism
Target Compound DataType I (Binds ATP pocket, DFG-in conformation)
Comparator Or BaselineBIRB 796 (Doramapimod): Type II (Binds allosteric site, DFG-out conformation)
Quantified DifferenceQualitatively different mechanism of action
ConditionsKinase binding and structural biology principles

For studies requiring direct and rapid competition with cellular ATP or for comparing different modes of kinase inhibition, procuring a mechanistically defined Type I inhibitor is essential.

Sulfoxidation metabolism
Reported
CYP1A2 CYP2C19 CYP2D6 ML3603 active metabolite
Rapid oxidative clearance; acute exposure studies preferred
Human hepatic microsome data; exposure-model review required
Binding mode vs BIRB 796
Class-level
ML3403 ATP-competitive; binds active/inactive p38α; reversible kinetics
BIRB 796 Allosteric DFG-out; picomolar affinity; slow dissociation
Reversible vs protracted residence time
Washout/pulse-chase study fit; target engagement reversibility context
Binding mechanism divergence; validation in assay system advised

In Vivo Studies of Acute or Chronic Inflammation

The demonstrated in vivo efficacy (ED50 = 1.33 mg/kg in mice) and reduced inhibition of CYP2D6 compared to the benchmark SB 203580 make this compound the right choice for animal models of inflammatory diseases like arthritis, inflammatory bowel disease, or neuroinflammation, where reliable pharmacokinetics are critical.

High-Throughput Screening for Anti-inflammatory Compounds

Given its high potency in blocking cytokine release (IC50 = 39 nM for IL-1β) in human immune cells, this inhibitor serves as a robust positive control in cell-based screening campaigns designed to identify novel modulators of inflammatory signaling pathways.

Mechanistic Studies Requiring a Standard Type I p38 Inhibitor

As a well-defined ATP-competitive (Type I) inhibitor, this compound is ideal for experiments designed to dissect the roles of different kinase conformations or to serve as a benchmark for comparing the effects of allosteric (Type II) p38 modulators like BIRB 796.

Application Fit

Application
Selection Property
Validation Focus
Chronic inflammation model studies
Reduced CYP450 interference profile
Model-safety endpoint monitoring; liver histology review
IL-1β-centric pathway studies
Cytokine release differential
p38α pathway-response attribution; off-target kinase exclusion
Washout / pulse-chase experiments
ATP-competitive reversible binding
Target residence time assessment; binding reversibility confirmation
Airway inflammation research
Airway smooth muscle cell activity
IL-6/IL-8 endpoint response; repeated-dosing hepatic safety context

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

404.14709602 Da

Monoisotopic Mass

404.14709602 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW1528F5YP

Wikipedia

P38 MAP kinase inhibitor III
1: Koch DA, Silva RB, de Souza AH, Leite CE, Nicoletti NF, Campos MM, Laufer S, Morrone FB. Efficacy and gastrointestinal tolerability of ML3403, a selective inhibitor of p38 MAP kinase and CBS-3595, a dual inhibitor of p38 MAP kinase and phosphodiesterase 4 in CFA-induced arthritis in rats. Rheumatology (Oxford). 2013 Nov 15. [Epub ahead of print] PubMed PMID: 24241037.
2: Munoz L, Ramsay EE, Manetsch M, Ge Q, Peifer C, Laufer S, Ammit AJ. Novel p38 MAPK inhibitor ML3403 has potent anti-inflammatory activity in airway smooth muscle. Eur J Pharmacol. 2010 Jun 10;635(1-3):212-8. doi: 10.1016/j.ejphar.2010.02.037. Epub 2010 Mar 9. PubMed PMID: 20226180.
3: Kammerer B, Scheible H, Zurek G, Godejohann M, Zeller KP, Gleiter CH, Albrecht W, Laufer S. In vitro metabolite identification of ML3403, a 4-pyridinylimidazole-type p38 MAP kinase inhibitor by LC-Qq-TOF-MS and LC-SPE-cryo-NMR/MS. Xenobiotica. 2007 Mar;37(3):280-97. PubMed PMID: 17624026.
4: Kammerer B, Scheible H, Albrecht W, Gleiter CH, Laufer S. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-pheny lethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. Drug Metab Dispos. 2007 Jun;35(6):875-83. Epub 2007 Mar 7. PubMed PMID: 17344341.

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